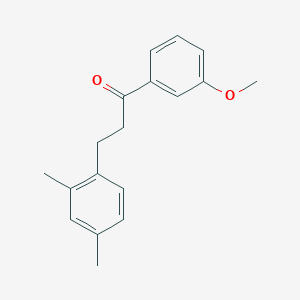

3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

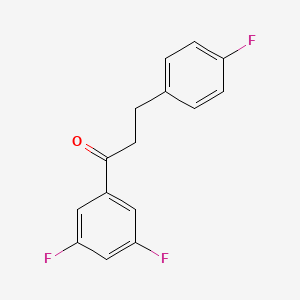

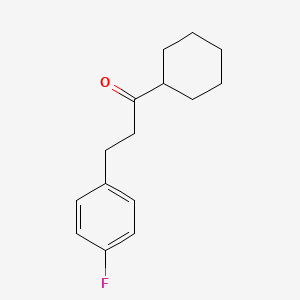

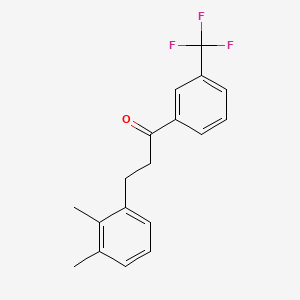

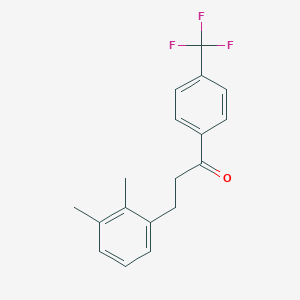

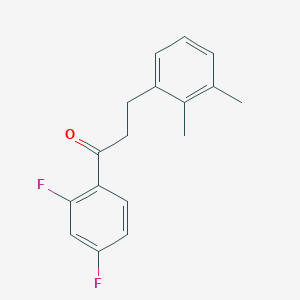

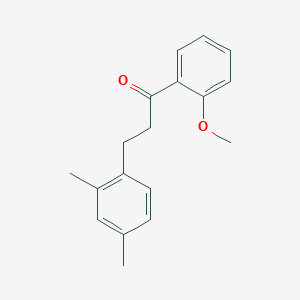

The compound “3-(3,5-Dimethylphenyl)-4’-methoxypropiophenone” is likely an organic compound containing a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with two methyl groups at the 3rd and 5th positions. The compound also contains a methoxy group (-OCH3) and a propiophenone group (a three-carbon chain attached to a carbonyl group and a phenyl group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through Friedel-Crafts acylation, a common method for attaching a carbonyl group to a benzene ring . The methoxy group could be introduced through an etherification reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl ring with the attached methyl groups, the propiophenone group, and the methoxy group . The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with phenyl rings are relatively stable and often have higher boiling points than similar-sized alkanes .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

The compound has been studied in the context of chemical reactions and synthesis. For instance, it's involved in degenerate transesterification reactions in weakly polar, aprotic solvents, highlighting its reactivity in such environments (Jackman, Petrei, & Smith, 1991). Additionally, its synthesis via Friedel–Crafts acylation of anisole with propionic anhydride has been explored, demonstrating its potential as an intermediate in the production of fine chemicals and pharmaceuticals (Yadav & George, 2006).

Spectroscopic and Electrochemical Properties

Studies have also focused on the spectroscopic and electrochemical properties of related compounds. For example, diaryl quinone methides related to this compound exhibit solvatochromic properties and can be used as indicators due to their characteristic visible absorptions (Sarma, Kataky, & Baruah, 2007). These findings suggest potential applications in analytical chemistry.

Synthesis of Steroid Compounds

The compound has been used in the synthesis of steroid compounds and related substances. One study investigated the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione, leading to the formation of bicyclic triketones (Nazarov & Zavyalov, 1956). This showcases its utility in complex organic syntheses.

Radical Scavenging Activities

The radical scavenging activities of compounds structurally related to 3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone have been studied, suggesting potential applications in antioxidant research (Alaşalvar et al., 2014).

Polymerization Reactions

It has also been involved in polymerization reactions. For example, the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) indicates its role in synthesizing conductive polymers (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWOHFPSJJCHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644881 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone | |

CAS RN |

898780-20-6 |

Source

|

| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.